molecular formula C12H18O B14516214 4-Methylspiro[5.5]undec-3-en-2-one CAS No. 62639-99-0

4-Methylspiro[5.5]undec-3-en-2-one

Katalognummer: B14516214
CAS-Nummer: 62639-99-0
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: MQKRHCCMFHBHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylspiro[55]undec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom This compound is part of the spiro[5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylspiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the reaction of acetoacetic ester with allylamine in the presence of a catalyst. The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Methylspiro[5.5]undec-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methylspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[5.5]undec-3-en-1-one
  • 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one
  • 1-Oxa-9-azaspiro[5.5]undecane

Uniqueness

4-Methylspiro[5.5]undec-3-en-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to other similar spiro compounds.

Eigenschaften

CAS-Nummer

62639-99-0

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

2-methylspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C12H18O/c1-10-7-11(13)9-12(8-10)5-3-2-4-6-12/h7H,2-6,8-9H2,1H3

InChI-Schlüssel

MQKRHCCMFHBHBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)CC2(C1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.